![molecular formula C13H20N4O2 B5506021 N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5506021.png)

N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine typically involves the use of isocyanides and semicarbazones in Ugi reactions, followed by treatment with sodium ethoxide in ethanol. This method, applied to cyclohexyl or benzyl isocyanides and benzoyl- or 4-methoxybenzoylformic acid, leads to the formation of [1,2,4]triazin-1-yl alaninamides, which are structurally related to the compound of interest (Sañudo et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds in this class often features specific tautomeric forms, as observed in X-ray diffraction studies. For instance, 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides show a proton fixed in the O2 atom, forming dimers with H-bond distances of about 1.9 Å (Sañudo et al., 2006).

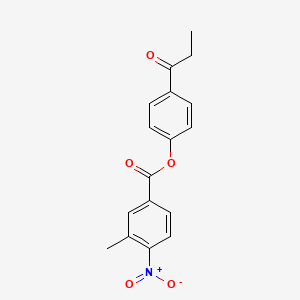

Chemical Reactions and Properties

The chemical reactions involving triazine derivatives are diverse, including condensation reactions to form amides and esters. An example is the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride in the effective condensation of carboxylic acids and amines (Kunishima et al., 1999).

Physical Properties Analysis

The physical properties of triazine derivatives are characterized by their crystalline forms, as determined by single-crystal X-ray analysis. Different polymorphs exhibit varied hydrogen-bonding networks, indicating a range of solid-state structures (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of triazines include their reactivity towards different nucleophiles, leading to the formation of a variety of compounds. For example, cyclohexanespiro-3'-oxaziridine transfers its NH group to different nucleophiles, allowing for the synthesis of a wide range of aminated products (Andreae & Schmitz, 1991).

Scientific Research Applications

Electrophilic Amination

Electrophilic aminations with oxaziridines, like cyclohexanespiro-3'-oxaziridine, demonstrate the possibility of synthesizing a wide range of nitrogen-containing compounds, including azines, hydrazines, and N-aminopeptides. These compounds are crucial in various chemical syntheses and have potential applications in pharmaceuticals and materials science (Andreae & Schmitz, 1991).

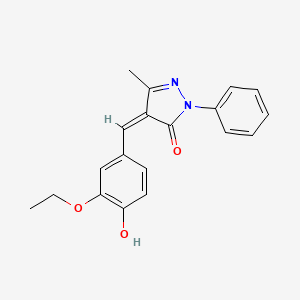

Synthesis of Cyclic Dipeptidyl Ureas

The synthesis of cyclic dipeptidyl ureas through the Ugi reaction and subsequent modifications presents a method for creating unique pseudopeptidic triazines. These compounds have applications in the development of novel pharmaceuticals and bioactive molecules (Sañudo et al., 2006).

Corrosion Inhibition

1,3,5-Triazinyl urea derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds are important in industrial applications, protecting metal surfaces from corrosion (Mistry et al., 2011).

Condensation Agent in Amide and Ester Formation

Compounds like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) are effective in the synthesis of amides and esters. These reactions are significant in the field of organic chemistry and are widely used in pharmaceutical synthesis (Kunishima et al., 1999).

Triazine Dendrimers

Triazine dendrimers with orthogonally protected amines demonstrate potential in the field of nanotechnology and materials science. These dendrimers, with their unique structures, have applications in drug delivery and molecular recognition systems (Umali et al., 2007).

properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-18-12-15-11(16-13(17-12)19-2)14-9-8-10-6-4-3-5-7-10/h6H,3-5,7-9H2,1-2H3,(H,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNQLKPUNVIHIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)NCCC2=CCCCC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)phenyl]acetamide](/img/structure/B5505942.png)

![1-(2-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}phenyl)ethanone](/img/structure/B5505949.png)

![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B5505961.png)

![N'-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B5505965.png)

![N-(5-chloro-2-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505967.png)

![N-ethyl-4-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5505975.png)

![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5506007.png)

![N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5506019.png)

![5-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B5506023.png)

![3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5506026.png)

![3-pyridinyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate](/img/structure/B5506031.png)

![N-(2-methylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5506040.png)